3-Amino-2-pyrazinoylguanidine
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Overview
Description
3-Amino-2-pyrazinoylguanidine is a chemical compound with the molecular formula C₆H₈N₆O. It is known for its stability in serum and water, making it a subject of interest in various pharmacological studies
Preparation Methods
The synthesis of 3-Amino-2-pyrazinoylguanidine typically involves the reaction of pyrazinoylguanidine with an appropriate amine source under controlled conditions. One common method includes the use of reverse-phase high-performance liquid chromatography (HPLC) to measure the compound and its metabolites in serum . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-Amino-2-pyrazinoylguanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of pyrazinoic acid derivatives.
Reduction: Reduction reactions may involve reducing agents to convert the compound into its reduced forms.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in the formation of substituted pyrazinoylguanidine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazinoic acid derivatives .
Scientific Research Applications
Chemistry: It serves as a precursor in the synthesis of other pyrazine-based compounds.
Biology: The compound’s stability in serum makes it useful for biological studies, particularly in pharmacokinetics.
Industry: The compound’s stability and reactivity make it suitable for industrial applications, including the synthesis of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-2-pyrazinoylguanidine involves its interaction with specific molecular targets and pathways. It acts on renal tubules to increase urea elimination, which is particularly beneficial for patients with kidney failure . The compound is rapidly hydrolyzed to pyrazinoic acid, which is further metabolized to 5-hydroxy-pyrazinoic acid. This metabolic pathway is crucial for its pharmacological effects.
Comparison with Similar Compounds
3-Amino-2-pyrazinoylguanidine can be compared with other similar compounds, such as:
Pyrazinoylguanidine: Both compounds share a similar core structure, but this compound has an additional amino group, which enhances its stability and reactivity.
Pyrazinoic Acid: This is a major metabolite of this compound and shares similar pharmacokinetic properties.
3-Aminopyrazinoic Acid: Another metabolite that is more stable in serum and water compared to its parent compound.
The uniqueness of this compound lies in its enhanced stability and specific pharmacological effects, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
14559-68-3 |
---|---|
Molecular Formula |
C6H8N6O |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
3-amino-N-(diaminomethylidene)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8N6O/c7-4-3(10-1-2-11-4)5(13)12-6(8)9/h1-2H,(H2,7,11)(H4,8,9,12,13) |
InChI Key |
GTOFYYPYNNNMLP-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=N1)C(=O)N=C(N)N)N |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)N=C(N)N)N |
Synonyms |
3-amino-2-pyrazinoylguanidine 3-aminopyrazinoylguanidine 3-APZG NH2PZG |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.